molecular formula C10H10BrNO4 B14725149 4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid CAS No. 6951-41-3

4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B14725149
CAS No.: 6951-41-3
M. Wt: 288.09 g/mol
InChI Key: BDBBPLOIQSRMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid is a chemical compound with a complex structure that includes a bromine atom, a propanoyl group, an amino group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid typically involves multiple steps. One common method starts with the bromination of propionic acid to form 3-bromopropionic acid. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6951-41-3

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

4-(3-bromopropanoylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C10H10BrNO4/c11-4-3-9(14)12-6-1-2-7(10(15)16)8(13)5-6/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16)

InChI Key

BDBBPLOIQSRMKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCBr)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.